8-[(2-ethylpiperidino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-[(2-ethylpiperidino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxy group, and a chromen core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-ethylpiperidino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a Mannich reaction, where the chromen core reacts with formaldehyde and 2-ethylpiperidine under acidic conditions.
Hydroxylation and Methylation: The hydroxyl group is introduced through a hydroxylation reaction, and the methyl group is added via methylation using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[(2-ethylpiperidino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various alkyl or aryl derivatives of the piperidine ring.
Scientific Research Applications
8-[(2-ethylpiperidino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromen core.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 8-[(2-ethylpiperidino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation. For example, it could inhibit the activity of enzymes like cyclooxygenase or modulate the expression of genes involved in antioxidant defense.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar fluorescent properties.
2-ethylpiperidine: A piperidine derivative with similar structural features.
4-hydroxy-2-quinolone: A compound with a similar hydroxy group and chromen-like core.
Uniqueness
8-[(2-ethylpiperidino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a piperidine ring, a hydroxy group, and a chromen core. This unique structure imparts specific biological and pharmacological activities that are not observed in simpler compounds.
Properties
Molecular Formula |
C21H27NO3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H27NO3/c1-3-15-7-4-5-10-22(15)12-14-11-18-16-8-6-9-17(16)21(24)25-20(18)13(2)19(14)23/h11,15,23H,3-10,12H2,1-2H3 |
InChI Key |
AWQWVKOTJKRDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C4=C3CCC4 |
Origin of Product |
United States |
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